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molecular formula C14H17NO4S2 B1439329 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate CAS No. 952340-39-5

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

Cat. No. B1439329
M. Wt: 327.4 g/mol
InChI Key: FQNGDMMHUSPFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874581

Procedure details

In the following, Reaction 2 and Reaction 3 are explained by Examples 5 to 17. In this case, yield means yield of 5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (mole) or 2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (mole) based on 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2one.p-toluenesulfonate (mole).
[Compound]
Name
5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SiH3][O:2][C:3]1[S:11][C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=1.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1>>[S:11]1[CH:10]2[C:5]([CH2:6][NH:7][CH2:8][CH2:9]2)=[CH:4][C:3]1=[O:2].[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]OC1=CC=2CNCCC2S1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the following, Reaction 2 and Reaction 3
CUSTOM
Type
CUSTOM
Details
In this case, yield

Outcomes

Product
Name
Type
Smiles
S1C(C=C2CNCCC21)=O.CC=1C=CC(=CC1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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